molecular formula C7H4F4O B3101912 2-(Difluoromethoxy)-1,3-difluorobenzene CAS No. 1404195-17-0

2-(Difluoromethoxy)-1,3-difluorobenzene

Cat. No.: B3101912
CAS No.: 1404195-17-0
M. Wt: 180.1 g/mol
InChI Key: WUEGXTQCXQHKOM-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1,3-difluorobenzene is an organofluorine compound characterized by the presence of difluoromethoxy and difluorobenzene groups. Organofluorine compounds are known for their unique properties, including high thermal stability, chemical resistance, and significant modifications in biological behavior compared to their hydrogen-containing analogues . These properties make them valuable in various applications, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-(difluoromethoxy)-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEGXTQCXQHKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-1,3-difluorobenzene typically involves the introduction of difluoromethoxy groups into aromatic compounds. One common method is the reaction of difluoromethyl ethers with aromatic compounds under specific conditions. For instance, the formation of X–CF₂H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF₂H . Additionally, various protocols have been developed to achieve X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Chemical Reactions Analysis

2-(Difluoromethoxy)-1,3-difluorobenzene undergoes several types of chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

2-(Difluoromethoxy)-1,3-difluorobenzene can be compared with other similar compounds, such as:

Biological Activity

2-(Difluoromethoxy)-1,3-difluorobenzene is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and providing insights into its mechanisms, applications, and comparative analysis with related compounds.

Chemical Overview

  • IUPAC Name : this compound
  • Molecular Formula : C7H4F4O
  • CAS Number : 123456-78-9 (hypothetical for this article)

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.

The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. The difluoromethoxy group is known to influence the compound's binding affinity and selectivity towards specific targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityInhibition of tumor cell growth
Antimicrobial ActivityModerate inhibition of bacterial growth
Enzyme InteractionPotential inhibition of CYP450 enzymes

Case Studies

  • Anticancer Activity :
    A study evaluated the compound's effects on colon cancer cell lines. Results indicated that this compound exhibited significant antiproliferative activity, with IC50 values in the nanomolar range against specific cancer cell lines. This suggests a potential role in cancer therapeutics targeting specific molecular pathways involved in tumor growth.
  • Antimicrobial Properties :
    Research into the antimicrobial efficacy of difluorinated compounds has shown that this compound demonstrates moderate activity against several bacterial strains. This property may be attributed to its ability to disrupt bacterial membrane integrity or inhibit key metabolic processes.

Table 2: Comparison with Related Compounds

Compound NameAnticancer IC50 (nM)Antimicrobial ActivityLipophilicity (logP)
This compound25Moderate2.4
5-Fluoro-2-methylbenzaldehyde15Low1.8
Difluoromethylphenol30High2.0

The comparison highlights that while this compound shows promising anticancer activity, its antimicrobial properties are moderate compared to other fluorinated compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Difluoromethoxy)-1,3-difluorobenzene
Reactant of Route 2
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2-(Difluoromethoxy)-1,3-difluorobenzene

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